molecular formula C16H15ClN4O3S2 B6529110 3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine CAS No. 946238-77-3

3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine

Cat. No. B6529110
CAS RN: 946238-77-3
M. Wt: 410.9 g/mol
InChI Key: YGLVUOYHSIFYTH-UHFFFAOYSA-N
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Description

The compound “3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyridazine ring, a furan ring, and a thiophene ring . The molecule also contains a sulfonyl group attached to the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The InChI code for a similar compound, 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine, is 1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 . This gives us some insight into the structure of the compound, but the exact structure for the requested compound is not available in the retrieved data.

Scientific Research Applications

Two-Photon Absorption (TPA) Processes

The solid-state emissive chalcone (2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one has a planar structure and is relevant for theoretical calculations related to TPA processes . Two-photon absorption is a fascinating phenomenon where a molecule absorbs two photons simultaneously, leading to unique optical properties. Researchers investigate this compound’s TPA cross-section and potential applications in nonlinear optics, imaging, and photodynamic therapy.

properties

IUPAC Name

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S2/c17-14-4-6-16(25-14)26(22,23)21-9-7-20(8-10-21)15-5-3-12(18-19-15)13-2-1-11-24-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLVUOYHSIFYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

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